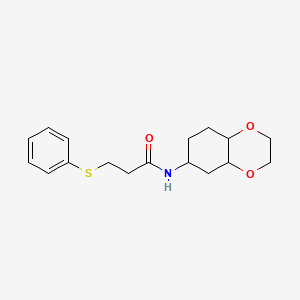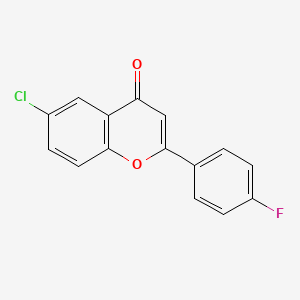![molecular formula C18H22N6O2 B6429718 4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine CAS No. 1798523-43-9](/img/structure/B6429718.png)
4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{5-[4-(pyridine-3-carbonyl)piperazin-1-yl]pyridazin-3-yl}morpholine (4-{5-[4-(PPCP)pyridazin-3-yl]morpholine) is a heterocyclic compound derived from pyridine, piperazine, and morpholine. It is a promising compound due to its potential applications in medicinal chemistry, drug design, and biochemistry. This compound has been studied extensively in recent years to explore its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Applications De Recherche Scientifique
4-{5-[4-(PPCP)pyridazin-3-yl]morpholine has been studied extensively in recent years due to its potential applications in medicinal chemistry, drug design, and biochemistry. This compound has been used in the synthesis of several biologically active molecules, including antifungal agents, antiviral agents, and anticancer agents. In addition, it has been used to investigate the mechanism of action of various drugs, as well as to study the biochemical and physiological effects of these drugs.
Mécanisme D'action
The mechanism of action of 4-{5-[4-(PPCP)pyridazin-3-yl]morpholine is still not fully understood. However, it is believed that the compound may act as an agonist or antagonist at certain receptor sites, which could lead to the activation or inhibition of certain biochemical pathways. In addition, it has been suggested that the compound may interact with certain enzymes, leading to the activation or inhibition of certain metabolic processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-{5-[4-(PPCP)pyridazin-3-yl]morpholine are still being explored. However, it has been shown to have antifungal, antiviral, and anticancer activity in vitro. In addition, it has been suggested that the compound may have an effect on the central nervous system, as well as on the cardiovascular system.
Avantages Et Limitations Des Expériences En Laboratoire
4-{5-[4-(PPCP)pyridazin-3-yl]morpholine has several advantages for use in laboratory experiments. It is a relatively stable compound, which makes it easy to handle and store. In addition, it can be synthesized in a relatively short time frame, which makes it ideal for use in time-sensitive experiments. However, the compound is not water-soluble, which can make it difficult to use in aqueous solutions.
Orientations Futures
The potential applications of 4-{5-[4-(PPCP)pyridazin-3-yl]morpholine are still being explored. In the future, it is likely that this compound will be used to develop more effective drugs for the treatment of various diseases. In addition, it is possible that the compound may be used to develop more efficient methods for synthesizing biologically active molecules. Finally, it is possible that the compound may be used to investigate the biochemical and physiological effects of various drugs, as well as to investigate the mechanism of action of these drugs.
Méthodes De Synthèse
4-{5-[4-(PPCP)pyridazin-3-yl]morpholine can be synthesized by a multi-step reaction starting from pyridine, piperazine, and morpholine. The synthesis process involves a series of condensation reactions, deprotection steps, and cyclization steps. The first step is the condensation of pyridine and piperazine to form a Schiff base. The Schiff base is then deprotected to form an aldehyde. The aldehyde is then subjected to cyclization with morpholine to form the desired compound.
Propriétés
IUPAC Name |
[4-(6-morpholin-4-ylpyridazin-4-yl)piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N6O2/c25-18(15-2-1-3-19-13-15)24-6-4-22(5-7-24)16-12-17(21-20-14-16)23-8-10-26-11-9-23/h1-3,12-14H,4-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGRTSSIOALGJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=NN=C2)N3CCOCC3)C(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-Morpholinopyridazin-4-yl)piperazin-1-yl)(pyridin-3-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N-[2-(2-phenylpyrimidin-5-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B6429639.png)
![2-methoxy-N-(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)pyridine-3-carboxamide](/img/structure/B6429640.png)
![3-[3-(1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]-1H-indole](/img/structure/B6429645.png)

![6-(benzyloxy)-N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]pyrimidine-4-carboxamide](/img/structure/B6429655.png)
![1-(2,3-dihydro-1,4-benzodioxine-2-carbonyl)-4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B6429665.png)
![3-(1H-1,3-benzodiazol-2-yl)-1-(4-{3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)propan-1-one](/img/structure/B6429672.png)
![1,3,5-trimethyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1H-pyrazole-4-carboxamide](/img/structure/B6429685.png)

![4-(methoxymethyl)-2-{[2-(thiophen-2-yl)ethyl]amino}pyrimidine-5-carboxylic acid](/img/structure/B6429699.png)
![2-methyl-4-[4-(4-methylbenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B6429702.png)

![2,4-difluoro-N-[2-(2-fluorophenoxy)pyrimidin-5-yl]benzene-1-sulfonamide](/img/structure/B6429715.png)
![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]thiophene-2-sulfonamide](/img/structure/B6429716.png)